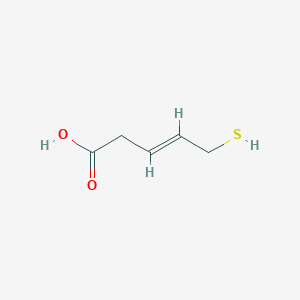![molecular formula C14H15F2NO B2896451 N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2329328-04-1](/img/structure/B2896451.png)
N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide is an organic compound characterized by the presence of a cyclohexene ring substituted with a carboxamide group and a difluorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Bromination and epoxidation reactions are also employed to modify the structure and obtain substituted bicyclic lactone compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including reduction, bromination, and epoxidation reactions, under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction with sodium borohydride (NaBH4) is a common method to obtain hydroxymethyl derivatives.
Substitution: Bromination and epoxidation reactions are used to introduce new functional groups into the molecule.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for reduction reactions.
Bromine (Br2): Employed in bromination reactions.
Epoxidation Agents: Used to form epoxides from alkenes.
Major Products Formed
Hydroxymethyl Derivatives: Formed through reduction reactions.
Brominated and Epoxidized Compounds: Obtained through bromination and epoxidation reactions, respectively.
Applications De Recherche Scientifique
N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various bicyclic lactone derivatives.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and interaction with biological targets.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structural features, such as the difluorophenyl and carboxamide groups, enable it to bind to enzymes and other biological molecules, potentially inhibiting their activity. This interaction can affect various biochemical pathways and processes, making it a valuable tool in scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorobenzenamine: A related compound with similar difluorophenyl substitution.
Cyclohexanecarboxylic Acid Derivatives: Compounds with similar cyclohexene ring structures and carboxamide groups.
Uniqueness
N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide is unique due to its specific combination of a difluorophenylmethyl group and a cyclohexene ring with a carboxamide substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c15-12-7-4-8-13(16)11(12)9-17-14(18)10-5-2-1-3-6-10/h1-2,4,7-8,10H,3,5-6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWDMYBDKBAYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)




![2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2896378.png)



![3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2896383.png)
![8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2896386.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2896387.png)

